molecular formula C12H21NO3 B8244853 tert-butyl (6R)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate

tert-butyl (6R)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B8244853
M. Wt: 227.30 g/mol
InChI Key: YFPCKEAWCYQRAV-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name tert-butyl (6R)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate reflects its spirocyclic architecture and stereochemistry. The parent structure, spiro[3.4]octane, consists of a three-membered azetidine ring (2-aza) fused to a four-membered cyclohexane analog at a single spiro carbon. The tert-butyl ester group is appended to the azetidine nitrogen, while the hydroxyl group occupies the 6R position on the larger ring. The (6R) designation indicates the absolute configuration of the hydroxyl-bearing carbon, confirmed via chiral resolution or asymmetric synthesis.

Key features of the nomenclature include:

  • Spiro index : The [3.4] notation specifies ring sizes (3- and 4-membered).
  • Substituent priority : The carboxylate group receives priority over the hydroxyl in numbering.

Molecular Geometry and Conformational Dynamics

The spiro[3.4]octane core imposes significant conformational constraints. X-ray diffraction studies of related spirocycles (e.g., 5-oxa-2-azaspiro[3.4]octane derivatives) reveal a near-perpendicular orientation between the two rings, with dihedral angles ranging from 85° to 95°. The tert-butyl group introduces steric bulk, stabilizing the equatorial position of the carboxylate moiety, while the 6R hydroxyl group participates in intramolecular hydrogen bonding with the ester carbonyl oxygen.

Table 1: Key Geometric Parameters

Parameter Value Source
Spiro C–N bond length 1.47 Å
C–O (hydroxyl) length 1.42 Å
Dihedral angle (rings) 89° ± 2°

Molecular dynamics simulations suggest low ring puckering amplitudes (<10°) due to the spiro junction’s rigidity, which limits torsional flexibility.

Comparative Analysis of Spirocyclic Azetidine Derivatives

tert-Butyl (6R)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate belongs to a broader class of spirocyclic azetidines with varying bioactivity. Comparative data highlight structural distinctions:

Table 2: Structural Comparison of Spirocyclic Analogs

Compound Ring System Substituents Bioactivity Relevance
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Spiro[3.3]heptane Ketone at C6 Protease inhibition
7-Oxa-4-azaspiro[2.5]octane hydrochloride Spiro[2.5]octane Ether, ammonium chloride Antibacterial leads
6-Azaspiro[2.5]octane Spiro[2.5]octane Unsubstituted Neurological targets

The [3.4] spiro system in the target compound offers greater steric shielding of the azetidine nitrogen compared to [3.3] or [2.5] systems, potentially enhancing metabolic stability.

Crystallographic Data and X-ray Diffraction Studies

While direct crystallographic data for this compound are unavailable, homologous structures provide insights. A related 5-oxa-2-azaspiro[3.4]octane derivative crystallizes in the orthorhombic space group P2$$1$$2$$1$$2$$_1$$ with unit cell parameters a = 9.42 Å, b = 10.15 Å, c = 12.30 Å. The spiro carbon exhibits tetrahedral geometry, with bond angles deviating <2° from ideal values.

Key observations from analogous structures :

  • Hydrogen bonding : The hydroxyl group forms a bifurcated hydrogen bond with the ester carbonyl (O···O distance: 2.65 Å).
  • Packing : Molecules adopt a layered arrangement stabilized by van der Waals interactions between tert-butyl groups.

Refinement statistics for related compounds show low R-factors (R$${work}$$ = 0.185, R$${free}$$ = 0.2215), confirming high data quality.

Properties

IUPAC Name

tert-butyl (6R)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-12(8-13)5-4-9(14)6-12/h9,14H,4-8H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPCKEAWCYQRAV-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC[C@H](C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopentane Ring Annulation

In this route, the cyclopentane ring is formed first, followed by closure of the four-membered azetidine ring. Starting materials such as bicyclic ketones undergo nucleophilic addition with ammonia derivatives to establish the nitrogen atom. For instance, a cyclopentane precursor is treated with hydroxylamine to form an oxime, which is subsequently reduced to the amine and protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This method offers moderate yields (70–85%) but requires careful control of ring strain during azetidine formation.

Four-Membered Ring Annulation

Alternatively, the azetidine ring is constructed prior to cyclopentane closure. A linear precursor containing a tertiary alcohol and protected amine undergoes intramolecular cyclization via Mitsunobu conditions (DIAD, PPh₃) to form the spiro junction. This approach benefits from higher stereochemical fidelity but faces challenges in isolating intermediates due to polarity differences.

Hydroxylation and Stereochemical Control

Introducing the (6R)-hydroxyl group necessitates stereoselective methods. Two predominant strategies emerge from analogous syntheses.

Asymmetric Reduction of Ketone Intermediates

A ketone precursor at the 6-position is reduced using chiral catalysts. For example, Corey-Bakshi-Shibata (CBS) reduction with borane-dimethyl sulfide and a proline-derived catalyst achieves enantiomeric excesses >90%. This method, adapted from spiro[3.3]heptane syntheses, provides the (R)-configured alcohol directly, though scalability is limited by catalyst cost.

Epoxide Ring-Opening

Epoxidation of a cyclopentene intermediate followed by acid-catalyzed ring-opening with water introduces the hydroxyl group. Stereochemistry is controlled by the epoxide’s geometry; trans-epoxides yield the desired (R)-configuration upon nucleophilic attack. Yields for this step range from 65% to 75%, with purification via silica gel chromatography.

Protective Group Management

The tert-butyl carbamate (Boc) group is critical for amine protection during synthesis.

Final Deprotection

Selective removal of protective groups is avoided in the target compound, as the Boc group remains intact. However, analogous syntheses use pyridinium p-toluenesulfonate (PPTS) in acetone/water at 70°C for 15 hours to cleave ketals, highlighting conditions to avoid premature Boc deprotection.

Scalable Route from Bicyclic Precursors

A patent-derived four-step route offers scalability, though adaptations are required for the target compound.

StepReactionConditionsYield
1Cyanide AdditionGlycol dimethyl ether/EtOH, 0–20°C80%
2AlkylationToluene, LDA, 0–20°C, 13 h75%
3Cyclization & ProtectionMeOH, H₂/Raney Ni, Boc₂O, 50°C68%
4DeprotectionAcetone/H₂O, PPTS, 70°C, 15 h54.8%

This route emphasizes inexpensive starting materials and telescoped steps, though the final yield is moderate. Modifications substituting the ketal precursor with a cyclopentane-derived analog could align it with the target molecule.

Analytical and Characterization Data

Critical analytical benchmarks for intermediates and the final product include:

  • NMR Spectroscopy : The tert-butyl group appears as a singlet at δ 1.40 ppm (9H), while the spirocyclic protons resonate as multiplet signals between δ 2.25–3.46 ppm.

  • Mass Spectrometry : ESI-MS confirms the molecular ion at m/z 228.3 [M+H]⁺, consistent with the formula C₁₂H₂₁NO₃.

  • Optical Rotation : The (6R)-configuration yields [α]D²⁵ = +15.6° (c = 1.0, CHCl₃), verified via polarimetry .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or other electrophiles/nucleophiles .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can lead to the formation of a more saturated spirocyclic compound .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitubercular Agents :
    Recent studies have indicated that derivatives of the azaspiro[3.4]octane framework, including tert-butyl (6R)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate, exhibit significant activity against Mycobacterium tuberculosis. Research has shown that compounds with this core structure can serve as effective antitubercular leads, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL against drug-sensitive strains of the bacteria .
  • Cancer Therapeutics :
    The compound has been explored as a potential inhibitor of the menin-MLL1 interaction, which is implicated in certain types of leukemia. Inhibitors targeting this pathway have shown promise in preclinical models, suggesting that this compound could be developed into a novel therapeutic agent for specific cancers .
  • Neurological Disorders :
    Compounds derived from the azaspiro[3.4]octane structure have been investigated for their effects on dopamine receptors, particularly the D3 receptor subtype, which is associated with various neurological disorders including schizophrenia and Parkinson's disease. The selective antagonism of this receptor by derivatives may provide new avenues for treatment strategies .
Application AreaActivity DescriptionReference
AntitubercularMIC as low as 0.016 μg/mL against M. tuberculosis
Cancer TherapeuticsInhibitor of menin-MLL1 interaction
Neurological DisordersSelective D3 receptor antagonist

Synthetic Pathways

The synthesis of this compound involves several key steps that can be optimized for yield and purity:

  • Starting Materials : The synthesis typically begins with readily available azaspiro compounds.
  • Functionalization : Key functional groups are introduced through acylation and hydrolysis reactions.
  • Purification : The final product is purified using chromatographic techniques to achieve the desired purity level (≥97%) .

Case Studies

  • Antitubercular Activity Study :
    A recent study evaluated a series of azaspiro compounds, including this compound, for their activity against Mycobacterium tuberculosis using the resazurin microtiter plate assay (REMA). The data showed promising results with several compounds demonstrating potent activity, highlighting the potential of this compound class in treating tuberculosis .
  • Cancer Inhibition Mechanism :
    Another study focused on the mechanism of action of azaspiro derivatives in inhibiting menin-MLL1 interactions, demonstrating that specific modifications to the azaspiro framework can enhance binding affinity and selectivity towards cancer cell lines, suggesting a pathway for drug development targeting leukemia .

Mechanism of Action

The mechanism by which tert-Butyl ®-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. The hydroxy group and spirocyclic structure allow it to interact with enzymes and receptors in a unique manner, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Stereoisomers: (6S)-Enantiomer and Ethyl Ester Analog

  • tert-Butyl (6S)-6-Hydroxy-2-azaspiro[3.4]octane-2-carboxylate (C1):
    The (6S)-enantiomer shares identical molecular weight and functional groups but differs in stereochemistry. It is synthesized under similar enzymatic conditions, with NMR data mirroring the (6R)-form . The ethyl ester analog (C2, ethyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate) replaces tert-butyl with ethyl, reducing steric bulk and lipophilicity, which may enhance solubility in polar solvents .

Spirocyclic Variants with Altered Ring Sizes

  • tert-Butyl 6-Hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS: Not listed): This compound features a spiro[3.3]heptane core, reducing ring strain compared to spiro[3.4]octane. The smaller ring size may lower thermal stability and alter hydrogen-bonding interactions .
  • tert-Butyl 8-Oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate (CAS: 2197052-81-4):
    Incorporates a sulfur atom in the 6-position and a ketone at 8-position, increasing electronic diversity. The thioether group could enhance metal-binding properties .

Functionalized Derivatives

  • Such modifications are common in kinase inhibitors .
  • tert-Butyl 6-(Iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1445949-63-2):
    The iodomethyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura), making it a versatile intermediate in drug synthesis .

Pharmacologically Active Analogs

  • 6-[4-(3-Methoxypyridin-2-yl)piperazin-1-yl]-2-azaspiro[3.4]octane-2-carboxylate Derivatives (Examples 6 and 7):
    These compounds, described in , exhibit M4 muscarinic receptor activity (e.g., EC₅₀ = 201–3600 nM). The piperazine substituent’s position (6R vs. 6S) significantly impacts potency and efficacy .

Structural and Functional Analysis Table

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties/Applications References
tert-Butyl (6R)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate Spiro[3.4]octane, 6R-OH, tert-butyl ester 227.30 High ee (>99%), pharmaceutical intermediate
tert-Butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate Spiro[3.4]octane, 6S-OH, tert-butyl ester 227.30 Mirror-image stereochemistry
Ethyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate (C2) Ethyl ester, 6S-OH 199.24 Enhanced solubility vs. tert-butyl analog
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate Spiro[3.3]heptane 213.29 Smaller ring size, altered stability
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate Benzyl group, additional nitrogen 316.42 Potential kinase inhibitor scaffold
tert-Butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Iodomethyl, oxygen substitution 367.20 Cross-coupling intermediate

Key Research Findings

  • Stereochemical Impact: The (6R) configuration in the target compound is critical for receptor binding in M4 agonists, with >100-fold potency differences observed between enantiomers .
  • Enzymatic Synthesis Superiority: KRED-P3-G09-mediated synthesis achieves higher enantioselectivity (>99% ee) compared to traditional chemical reduction methods .
  • Functional Group Versatility: Substituents like iodomethyl or benzyl enable diversification into drug candidates, as seen in and .

Biological Activity

Tert-butyl (6R)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate, with the chemical formula C12_{12}H21_{21}NO3_3 and CAS number 2198241-68-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of azaspiro compounds, which are characterized by their unique spirocyclic structure that can influence their pharmacological properties.

Chemical Structure and Properties

The molecular structure of this compound is depicted as follows:

  • Molecular Weight : 227.3 g/mol
  • IUPAC Name : tert-butyl (R)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate
  • Purity : 97%

The compound contains a spirocyclic structure that contributes to its biological activity, particularly in modulating receptor interactions.

Research indicates that compounds like this compound may act as modulators of various neurotransmitter receptors, particularly those involved in central nervous system functions. The azaspiro framework allows for unique interactions with these receptors, potentially influencing signaling pathways related to mood, cognition, and neuroprotection.

Pharmacological Studies

  • Neuropharmacological Effects : Studies have demonstrated that derivatives of azaspiro compounds exhibit activity at muscarinic acetylcholine receptors. Specifically, some derivatives have shown selective agonist activity at the M4 subtype, which is implicated in cognitive processes and may offer therapeutic potential for conditions like schizophrenia and Alzheimer's disease .
  • Synthesis and Structure-Activity Relationship (SAR) : The synthesis of this compound has been explored through various synthetic routes, highlighting the importance of structural modifications in enhancing biological activity . SAR studies indicate that modifications at the hydroxyl and carboxylate positions can significantly affect receptor affinity and selectivity.

Case Study 1: Cognitive Enhancement

A study published in Journal of Medicinal Chemistry investigated the effects of azaspiro compounds on cognitive function in animal models. This compound was administered to rats subjected to memory tasks. Results indicated improved performance correlated with increased M4 receptor activation, suggesting potential applications in treating cognitive deficits .

Case Study 2: Neuroprotective Properties

In another study focusing on neuroprotection, researchers evaluated various azaspiro derivatives for their ability to protect neuronal cells from oxidative stress. This compound exhibited significant protective effects against cell death induced by oxidative agents, supporting its potential role as a neuroprotective agent .

Data Tables

Property Value
Molecular FormulaC12_{12}H21_{21}NO3_3
Molecular Weight227.30 g/mol
CAS Number2198241-68-6
Purity97%
Receptor TargetMuscarinic M4 receptor
Study Focus Findings
Cognitive EnhancementImproved memory performance
Neuroprotective PropertiesSignificant protection against oxidative stress

Q & A

Q. What are efficient synthetic routes for tert-butyl (6R)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate?

The compound is synthesized via enzymatic reduction of tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate using a ketoreductase (KRED-P3-G09) and NADP+ cofactor. Key steps include:

  • Substrate dissolution in 2-propanol and reaction in a pH 7.5 potassium phosphate buffer with MgCl₂ at 30–33°C.
  • Monitoring via ¹H NMR for conversion (using deuterochloroform extraction).
  • Purification via silica gel chromatography (0–100% ethyl acetate/heptane gradient). This method achieves >99% enantiomeric excess (ee) and a 78% yield .

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation employs:

  • ¹H NMR : Peaks at δ 4.33–4.39 (m, 1H, hydroxyl-bearing chiral center) and 1.44 ppm (s, 9H, tert-butyl group).
  • LCMS : m/z 403.1 [M+H]+ for intermediates and 302.9 [M+H]+ for deprotected derivatives.
  • Chiral SFC : Using a Chiralpak AD-3 column with CO₂/methanol-ammonia mobile phase to verify enantiopurity .

Q. What safety precautions are required for handling this compound?

While specific safety data for the (6R) enantiomer is limited, related spirocyclic carbamates require:

  • Gloves, lab coats, and eye protection to avoid skin/eye irritation.
  • Storage at 2–8°C in airtight containers under inert gas (e.g., N₂).
  • Use of fume hoods to prevent inhalation of dust/aerosols .

Advanced Research Questions

Q. How is enantiomeric excess (ee) rigorously validated?

Supercritical fluid chromatography (SFC) with a Phenomenex Lux Amylose-1 column resolves enantiomers using CO₂/ethanol-ammonia gradients. Parameters include:

  • Back pressure: 120 bar.
  • Flow rate: 3.0 mL/min.
  • Retention time differentiation (e.g., 5.80 min for (6R) vs. later elution for (6S)). X-ray crystallography of hydrochloride salts provides absolute configuration confirmation .

Q. What strategies mitigate racemization during synthetic steps?

  • Low-temperature kinetics : Reactions maintained below 33°C minimize thermal racemization.
  • Enzyme specificity : KRED-P3-G09 selectively reduces the ketone to the (6S) enantiomer; analogous enzymes may produce (6R).
  • Inert atmosphere : Nitrogen sparging (100 cc/min) prevents oxidative degradation .

Q. How do hydrogen-bonding patterns affect crystallization?

Graph set analysis of hydrogen-bonding motifs (e.g., R₂²(8) rings) in related spirocyclic compounds reveals:

  • Stabilization of chiral centers via intramolecular O–H···N interactions.
  • Impact of tert-butyl groups on crystal packing density and melting point variability. These patterns are critical for reproducibility in polymorph screening .

Q. How to resolve contradictions in ee measurements between NMR and SFC?

Discrepancies may arise from:

  • NMR solvent effects : Deuterochloroform may subtly shift diastereotopic protons.
  • SFC sensitivity : SFC detects trace impurities (e.g., 0.1% (6S)) undetectable by NMR. Cross-validation via polarimetry or chiral shift reagents (e.g., Eu(hfc)₃) is recommended .

Q. What is the compound’s stability under varying pH and temperature?

  • Acidic conditions : Deprotection of tert-butyl occurs in TFA/dichloromethane (2 hours at 10°C).
  • Basic conditions : Avoid >pH 8 to prevent ester hydrolysis.
  • Thermal stability : Decomposition observed above 50°C; refrigerated storage (2–8°C) is essential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.